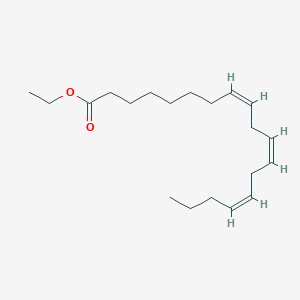

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h6-7,9-10,12-13H,3-5,8,11,14-19H2,1-2H3/b7-6-,10-9-,13-12- |

InChI Key |

RWGSLEHAYKJECS-QNEBEIHSSA-N |

Isomeric SMILES |

CCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC |

Canonical SMILES |

CCCC=CCC=CCC=CCCCCCCC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a polyunsaturated fatty acid ethyl ester. While direct research on this specific molecule is limited, its structural similarity to key fatty acids in the omega-6 metabolic pathway suggests its biological significance is likely realized through its conversion to Dihomo-γ-linolenic acid (DGLA). This guide synthesizes the available information on this compound and its presumed active form, DGLA, providing a comprehensive overview of its chemical properties, metabolic fate, and potential therapeutic applications. The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

This compound is the ethyl ester of 8,11,14-octadecatrienoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₄O₂ | [1][2][3] |

| Molecular Weight | 306.48 g/mol | [1][2] |

| CAS Number | 2347415-30-7 | [1][2][3] |

| IUPAC Name | ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate | [1] |

| Synonyms | Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate, SFE 20:3 | [2][3] |

| Appearance | In solution | [1][2] |

| Purity | >98% | [1][2] |

| Storage | Freezer (-20°C) | [1][2][3] |

| Solubility | Soluble in ethanol (B145695) | [3] |

Metabolic Pathway and Conversion to Dihomo-γ-Linolenic Acid (DGLA)

This compound is the ethyl ester of an omega-6 polyunsaturated fatty acid. In vivo, it is presumed to be hydrolyzed to its free fatty acid form, 8(Z),11(Z),14(Z)-octadecatrienoic acid. This C18:3n-6 fatty acid can then be elongated to the biologically active C20:3n-6 fatty acid, Dihomo-γ-linolenic acid (DGLA).[4][5] The conversion of C18 to C20 polyunsaturated fatty acids is a known, though sometimes limited, metabolic process in mammals.[4][6] Studies in rats have shown that C20 precursors lead to a greater accretion of n-6 end products in plasma compared to C18 precursors on a per dosage basis.[4]

The metabolic conversion of this compound is a critical step for its biological activity. The diagram below illustrates this proposed metabolic pathway.

Biological Activity and Potential Therapeutic Applications (via DGLA)

The biological effects of this compound are believed to be mediated by its metabolic product, DGLA. DGLA is a precursor to anti-inflammatory eicosanoids and can compete with arachidonic acid (AA) for the same enzymes, thereby reducing the production of pro-inflammatory mediators.[7]

Anti-inflammatory and Immunomodulatory Effects

DGLA is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin E1 (PGE1), which has anti-inflammatory properties.[7] It is also converted by lipoxygenase (LOX) enzymes to 15-hydroxyeicosatrienoic acid (15-HETrE), another anti-inflammatory molecule.[7] Formulations containing ethyl DGLA have been explored for the treatment of eczema and other inflammatory disorders.

Cardiovascular Effects

Studies on orally administered DGLA in humans have indicated potential antithrombotic effects, accompanied by an increased capacity of platelets to synthesize PGE1.[8] In a study with rabbits fed ethyl-dihomo-gamma-linolenate, there was a 4.6-fold increase in the urinary metabolite of PGE1 and PGE2, suggesting increased prostaglandin biosynthesis.[9] However, platelet aggregation in response to ADP, collagen, and arachidonic acid was not significantly altered in this study.[9]

Anti-cancer Potential

Gamma-linolenic acid (GLA; 18:3n-6), the precursor to DGLA, has shown potential as an anti-cancer agent.[10] It has been demonstrated to enhance the cytotoxicity of the chemotherapy drug docetaxel (B913) in human breast cancer cells.[10] This effect may be related to the transcriptional repression of the HER-2/neu oncogene.[10]

The following diagram illustrates the central role of DGLA in balancing pro- and anti-inflammatory signaling.

Experimental Protocols

In Vivo Administration of Ethyl-Dihomo-γ-linolenate (Rabbit Model)

-

Objective: To assess the effects of ethyl DGLA on prostaglandin biosynthesis and platelet aggregation.

-

Animal Model: Rabbits.

-

Dosage and Administration: 1 g/kg/day of the ethyl ester of dihomo-gamma-linolenic acid (20:3ω6) was administered orally for 25 days.[9]

-

Sample Collection: Plasma samples were collected on days 1, 11, 16, 21, and 26 for lipid analysis and platelet aggregation studies.[9]

-

Analysis:

-

Plasma lipids were analyzed to determine the enrichment of 20:3ω6.

-

Platelet phospholipid fractions were analyzed for their fatty acid composition.

-

Urinary excretion of 7α-hydroxy-5,11-diketotetranorprostane-1,16-dioic acid (a major metabolite of PGE1 and PGE2) was measured.[9]

-

Platelet aggregation in response to ADP, collagen, and arachidonic acid was assessed.[9]

-

General Synthesis of Fatty Acid Ethyl Esters

A common method for the synthesis of fatty acid ethyl esters is through the esterification of the corresponding fatty acid with ethanol.

-

Reactants:

-

Linoleic acid (as a representative fatty acid)

-

Ethanol

-

Catalyst (e.g., sulfuric acid, ionic liquids)

-

-

Procedure (Ionic Liquid Microemulsion Method):

-

Prepare an ionic liquid microemulsion. For example, by mixing 1-hexyl-3-methylimidazole hydrogensulfate (hydrophilic ionic liquid), cyclohexane, and a surfactant like TX-100.

-

Add the fatty acid and ethanol to the microemulsion with stirring.

-

Maintain the reaction at a specific temperature (e.g., 40°C) and stirring speed (e.g., 700 rpm) for a set duration (e.g., 8 hours).

-

After the reaction is complete, the product can be isolated using techniques like rotary evaporation to remove the solvent and unreacted ethanol.

-

The product can be identified and its purity determined using gas chromatography.

-

The following workflow illustrates a general process for synthesizing and analyzing fatty acid ethyl esters.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on related compounds.

| Parameter | Finding | Organism/System | Reference |

| PGE1/PGE2 Metabolite Excretion | 4.6-fold increase after ethyl DGLA feeding | Rabbits | [9] |

| Plasma Lipid Enrichment | Significant enrichment with 20:3ω6 after ethyl DGLA feeding | Rabbits | [9] |

| Platelet Phospholipid Composition | Highly enriched with 20:3ω6; significantly lower arachidonic acid content compared to controls | Rabbits | [9] |

| In vivo Conversion Efficiency (C20 vs. C18) | Total n-6 end products in plasma were 14-fold greater for 20:3n-6 precursor compared to 18:2n-6 precursor | Rats | [4] |

Conclusion and Future Directions

This compound is a polyunsaturated fatty acid ethyl ester whose biological significance is likely intertwined with its metabolic conversion to DGLA. The anti-inflammatory and potential cardiovascular and anti-cancer benefits of DGLA make this and related compounds promising areas for further research and drug development.

Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the biological activities of this compound.

-

Metabolic Studies: Quantifying the in vivo conversion rate of this compound to DGLA in various tissues and species, including humans.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationships of this specific ethyl ester.

-

Clinical Investigations: Exploring the therapeutic potential of this compound in inflammatory conditions, cardiovascular diseases, and cancer.

By elucidating the specific properties and actions of this compound, the scientific and medical communities can better understand its potential role in human health and disease.

References

- 1. 8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester | C20H34O2 | CID 154698914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. caymanchem.com [caymanchem.com]

- 4. In vivo conversion of 18- and 20-C essential fatty acids in rats using the multiple simultaneous stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]

- 6. Low C18 to C20 fatty acid elongase activity and limited conversion of stearidonic acid, 18:4(n-3), to eicosapentaenoic acid, 20:5(n-3), in a cell line from the turbot, Scophthalmus maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 8. The metabolism of dihomo-gamma-linolenic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of feeding ethyl-dihomo-gamma-linolenate on prostaglandin biosynthesis and platelet aggregation in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Omega-6 polyunsaturated fatty acid gamma-linolenic acid (18:3n-6) enhances docetaxel (Taxotere) cytotoxicity in human breast carcinoma cells: Relationship to lipid peroxidation and HER-2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate and its Biologically Active Form, Dihomo-γ-Linolenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate, its synonyms, and its critical role as a pro-drug for Dihomo-γ-linolenic acid (DGLA). The focus is on the chemical properties, biological significance, and relevant experimental methodologies for professionals in research and drug development.

Chemical Identity and Synonyms

Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate is the ethyl ester of the omega-6 fatty acid, Dihomo-γ-linolenic acid (DGLA). The ester form is often utilized in research settings for its increased stability and ease of formulation. Upon administration, it is readily hydrolyzed by esterases to yield the biologically active free fatty acid, DGLA.

It is crucial to distinguish between the ethyl ester and its corresponding free fatty acid, as well as their various synonyms.

Table 1: Synonyms and Identifiers for Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate

| Synonym | CAS Number | PubChem CID |

| Ethyl dihomo-γ-linolenate | 55968-21-3 | - |

| Dihomo-γ-Linolenic Acid ethyl ester | 55968-21-3 | - |

| 8Z,11Z,14Z-eicosatrienoic acid, ethyl ester | 55968-21-3 | - |

| Ethyl DGLA | 55968-21-3 | - |

| Ethyl 20:3 n-6 | 55968-21-3 | - |

Table 2: Synonyms and Identifiers for Dihomo-γ-Linolenic Acid (DGLA)

| Synonym | CAS Number | PubChem CID |

| (8Z,11Z,14Z)-Icosa-8,11,14-trienoic acid | 1783-84-2 | 5280581 |

| cis,cis,cis-8,11,14-Eicosatrienoic acid | 1783-84-2 | 5280581 |

| DGLA | 1783-84-2 | 5280581 |

| γ-Homolinolenic acid | 1783-84-2 | 5280581 |

Physicochemical Data

The following tables summarize the key physicochemical properties of Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate and DGLA.

Table 3: Physicochemical Properties of Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate

| Property | Value |

| Molecular Formula | C₂₂H₃₈O₂ |

| Molecular Weight | 334.5 g/mol |

| Appearance | Solution in ethanol (B145695) |

| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml |

| Storage Temperature | -20°C |

Table 4: Physicochemical Properties of Dihomo-γ-Linolenic Acid (DGLA)

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.5 g/mol [1] |

| Appearance | A 100 mg/ml solution in ethanol[2] |

| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml[2] |

| Storage Temperature | -20°C[2] |

| pKa | 4.98 (Predicted) |

Biological Significance and Signaling Pathways

The biological effects of Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate are attributed to its in vivo conversion to DGLA. DGLA is an important precursor to a group of signaling molecules known as eicosanoids. Unlike arachidonic acid (AA), another omega-6 fatty acid which is a precursor to pro-inflammatory eicosanoids, DGLA is metabolized to produce anti-inflammatory and antiproliferative molecules.[3]

Metabolic Conversion of DGLA

DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-1 prostaglandins (B1171923) (PGs) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively. These metabolites have demonstrated various biological activities, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.

Competitive Inhibition of Arachidonic Acid Metabolism

DGLA can also compete with arachidonic acid (AA) for the same metabolic enzymes (COX and LOX). This competition leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA, such as series-2 prostaglandins and series-4 leukotrienes.

Experimental Protocols

General Protocol for Esterification of DGLA to Ethyl DGLA

This protocol describes a general method for the synthesis of fatty acid ethyl esters via Fischer esterification.

Materials:

-

Dihomo-γ-linolenic acid (DGLA)

-

Anhydrous ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Glassware

Procedure:

-

Dissolve DGLA in a large excess of anhydrous ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl DGLA.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

General Protocol for GC-MS Analysis of Fatty Acid Ethyl Esters

This protocol outlines a typical procedure for the analysis of fatty acid ethyl esters (FAEEs) by gas chromatography-mass spectrometry (GC-MS).[4]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

HP-5MS column (or equivalent)

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[4]

-

Injector Temperature: 290°C.[4]

-

Oven Temperature Program:

-

MS Transfer Line Temperature: 230°C.[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Sample Preparation:

-

Prepare a standard solution of the FAEE in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

-

For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the FAEEs.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

Data Analysis:

-

Identify the FAEE peaks based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

-

Quantification can be performed using an internal standard and a calibration curve.

Conclusion

Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate serves as a valuable research tool for investigating the biological roles of its active form, Dihomo-γ-linolenic acid. Understanding the distinct metabolic pathways of DGLA compared to other omega-6 fatty acids is crucial for the development of novel therapeutic strategies targeting inflammatory and proliferative diseases. The experimental protocols provided herein offer a foundation for the synthesis and analysis of this important class of molecules.

References

The Ambiguous Identity of SFE 20:3: A Technical Guide to Four Distinct Fatty Acid Ethyl Esters

For Researchers, Scientists, and Drug Development Professionals

The designation "SFE 20:3" is not a unique chemical identifier but rather a synonym applied to several C20 tri-unsaturated fatty acid ethyl esters. This ambiguity necessitates a careful and distinct examination of each compound to understand its specific chemical properties and biological activities. This guide provides an in-depth technical overview of four distinct molecules that have been referred to as SFE 20:3: 8(Z),11(Z),14(Z)-Eicosatrienoic acid ethyl ester, α-Eleostearic Acid ethyl ester, α-Linolenic Acid ethyl ester, and Pinolenic Acid ethyl ester. Each section is dedicated to one of these compounds, summarizing its chemical information, biological significance, and relevant experimental protocols.

8(Z),11(Z),14(Z)-Eicosatrienoic Acid Ethyl Ester (Dihomo-γ-linolenic acid ethyl ester)

8(Z),11(Z),14(Z)-Eicosatrienoic acid ethyl ester, also known as Dihomo-γ-linolenic acid ethyl ester (DGLA ethyl ester), is an esterified form of the omega-6 fatty acid DGLA. It serves as a precursor to anti-inflammatory eicosanoids and has been investigated for its role in inflammatory conditions.[1][2]

Chemical Information

| Property | Value |

| Formal Name | 8Z,11Z,14Z-eicosatrienoic acid, ethyl ester |

| CAS Number | 55968-21-3[1][3] |

| Molecular Formula | C₂₂H₃₈O₂[1][3][4] |

| Formula Weight | 334.5 g/mol [1][3][4] |

| Synonyms | Ethyl DGLA, Ethyl dihomo-γ-linolenate, SFE 22:3[1][4] |

| Purity | ≥98%[1] |

| Formulation | A solution in ethanol[1] |

Biological Activity

DGLA ethyl ester is metabolized in the body to DGLA, which can then be converted into anti-inflammatory compounds. Dietary administration of DGLA ethyl ester (1 g/kg per day for 25 days) in rabbits has been shown to increase the secretion of prostaglandin (B15479496) E₁ (PGE₁) and prostaglandin E₂ (PGE₂).[1] It has also been observed to increase triglyceride levels and the proportion of 20:3ω6 and 20:4ω6 phospholipids (B1166683) in the renal medulla of rabbits.[1] Formulations containing DGLA ethyl ester have been explored for the treatment of eczema and other inflammatory disorders.[1] The anti-inflammatory effects of DGLA are attributed to its conversion to 15-HETrE and PGE₁, which can counteract the pro-inflammatory products derived from arachidonic acid.[2]

Experimental Protocols

In Vivo Assessment of Prostaglandin Production in Rabbits

This protocol is based on studies investigating the effect of dietary DGLA ethyl ester on prostaglandin synthesis.[1]

1. Animal Model:

-

Male New Zealand white rabbits.

-

House individually and provide a standard diet for an acclimatization period of one week.

2. Experimental Groups:

-

Control Group: Receive the standard diet with a vehicle control (e.g., olive oil).

-

Treatment Group: Receive the standard diet supplemented with 1 g/kg body weight of DGLA ethyl ester daily for 25 days. The ethyl ester can be mixed with a small amount of palatable food or administered by oral gavage.

3. Sample Collection:

-

At the end of the 25-day period, euthanize the rabbits.

-

Immediately excise the kidneys and place them in ice-cold saline.

-

Dissect the renal papilla from the medulla.

4. Ex Vivo Prostaglandin Secretion Assay:

-

Mince the renal papilla tissue and incubate it in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) at 37°C for a defined period (e.g., 30 minutes).

-

Collect the incubation medium.

-

Extract prostaglandins (B1171923) from the medium using a suitable method, such as solid-phase extraction.

-

Quantify the levels of PGE₁ and PGE₂ in the extracts using a validated method like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

-

Compare the mean levels of PGE₁ and PGE₂ between the control and treatment groups using an appropriate statistical test (e.g., Student's t-test).

Signaling Pathway

Caption: Metabolic pathway of DGLA ethyl ester.

α-Eleostearic Acid Ethyl Ester

α-Eleostearic acid ethyl ester is the ethyl ester of α-eleostearic acid, a conjugated fatty acid found in some plant oils. It has garnered significant interest for its pro-apoptotic and anti-cancer properties.

Chemical Information

| Property | Value |

| Formal Name | 9Z,11E,13E-octadecatrienoic acid, ethyl ester |

| CAS Number | 42021-86-3 |

| Molecular Formula | C₂₀H₃₄O₂ |

| Formula Weight | 306.5 g/mol |

| Synonyms | Ethyl α-eleostearate |

| Purity | ≥90% |

| Formulation | A solution in ethanol |

Biological Activity

α-Eleostearic acid ethyl ester has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast cancer and leukemia.[4][5][6][7] Its mechanisms of action are multifaceted and involve the upregulation of tumor suppressor genes and modulation of key signaling pathways. In human breast cancer cells, it has been shown to induce apoptosis by increasing the expression of PPARγ, p21, Bax, p53, and caspase-3.[4][7] Another identified mechanism involves the downregulation of HER2/HER3 receptor expression and subsequent inhibition of the PI3K/Akt signaling pathway.[6] This leads to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

1. Cell Culture:

-

Culture human breast cancer cells (e.g., SKBR3 or T47D) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

-

Prepare a stock solution of α-eleostearic acid ethyl ester in a suitable solvent (e.g., DMSO or ethanol).

-

Treat the cells with various concentrations of the compound (e.g., 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control.

3. MTT Staining:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

4. Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Proteins

1. Cell Lysis:

-

Treat cells with α-eleostearic acid ethyl ester as described above.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., HER2, HER3, p-Akt, Akt, Bcl-2, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Densitometry Analysis:

-

Quantify the band intensities using image analysis software.

Signaling Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 6. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate: A Technical Guide to its Precursor, Gamma-Linolenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, also commonly known as ethyl gamma-linolenate (B1238488), is an ethyl ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). While direct natural sources of this compound are not documented, its precursor, GLA, is found in various plant and microbial sources. This technical guide provides an in-depth exploration of the natural sources of GLA, methods for its extraction and quantification, and the subsequent conversion to its ethyl ester form. This information is critical for researchers and professionals involved in drug development and nutritional science, given the therapeutic potential of GLA and its derivatives.

Natural Sources of Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid is a polyunsaturated fatty acid found in the seed oils of several plants and is also produced by various microorganisms. The primary sources are categorized below, with their typical GLA content summarized in Table 1.

Plant-Based Sources

The most significant plant sources of GLA are the seed oils of borage (Borago officinalis), evening primrose (Oenothera biennis), and blackcurrant (Ribes nigrum).

-

Borage Oil: Derived from the seeds of the borage plant, this oil is one of the richest known natural sources of GLA.

-

Evening Primrose Oil: Extracted from the seeds of the evening primrose plant, this oil is a widely studied and commercially available source of GLA.

-

Blackcurrant Seed Oil: The seeds of the blackcurrant fruit yield an oil that contains a notable amount of GLA.

Microbial Sources

Certain fungi and cyanobacteria are also significant producers of GLA.

-

Fungi: Species of the genus Mortierella are well-known for their ability to produce high levels of polyunsaturated fatty acids, including GLA.

-

Cyanobacteria: Spirulina species, a type of blue-green algae, are a notable microbial source of GLA.

Quantitative Data on GLA Content

The concentration of gamma-linolenic acid varies among its natural sources. The following table provides a summary of the typical GLA content found in the oils extracted from these sources.

| Natural Source | Scientific Name | Typical GLA Content (% of total fatty acids) |

| Borage Seed Oil | Borago officinalis | 20 - 27% |

| Evening Primrose Oil | Oenothera biennis | 7 - 14% |

| Blackcurrant Seed Oil | Ribes nigrum | 15 - 20% |

| Fungi | Mortierella sp. | Varies by species and culture conditions |

| Cyanobacteria | Spirulina sp. | Varies by species and culture conditions |

Table 1: Quantitative Summary of Gamma-Linolenic Acid (GLA) in Various Natural Sources.

Experimental Protocols

Extraction and Quantification of Gamma-Linolenic Acid from Borage Seed Oil

This protocol outlines a standard laboratory procedure for the extraction and quantification of GLA from borage seeds.

1. Oil Extraction (Soxhlet Extraction)

-

Materials: Borage seeds, n-hexane, Soxhlet apparatus, round-bottom flask, heating mantle, rotary evaporator.

-

Procedure:

-

Grind a known weight of borage seeds into a fine powder.

-

Place the ground seeds in a thimble and insert it into the Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane and connect it to the Soxhlet apparatus and a condenser.

-

Heat the flask using a heating mantle to allow the solvent to boil and cycle through the extractor for 6-8 hours.

-

After extraction, remove the solvent from the collected oil using a rotary evaporator to obtain the crude borage oil.

-

2. Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)

-

Materials: Extracted borage oil, methanolic HCl or BF3-methanol, n-hexane, saturated NaCl solution.

-

Procedure:

-

To a known amount of the extracted oil in a screw-capped test tube, add methanolic HCl or BF3-methanol.

-

Heat the mixture in a water bath at 60-70°C for 1-2 hours.

-

After cooling, add n-hexane and a saturated NaCl solution.

-

Vortex the mixture and allow the layers to separate.

-

Carefully collect the upper hexane (B92381) layer containing the FAMEs for analysis.

-

3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Injection: Inject a small volume of the FAMEs in hexane into the GC.

-

Identification and Quantification: Identify the methyl ester of GLA by its retention time and mass spectrum compared to a certified reference standard. Quantify the amount of GLA by comparing the peak area to that of an internal standard and a calibration curve.

Synthesis of this compound

As this compound is not typically found in nature, it is synthesized from GLA. Both enzymatic and chemical methods can be employed.

1. Enzymatic Esterification

-

Enzyme: Immobilized lipase (B570770) (e.g., from Candida antarctica).

-

Substrates: Gamma-linolenic acid (purified from natural oil), ethanol.

-

Solvent (optional): A non-polar organic solvent like hexane.

-

Procedure:

-

Combine GLA, excess ethanol, and the immobilized lipase in a reaction vessel.

-

Incubate the mixture with agitation at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 24-48 hours).

-

Monitor the reaction progress by taking samples and analyzing them using TLC or GC.

-

After the reaction is complete, remove the immobilized enzyme by filtration.

-

Purify the resulting ethyl gamma-linolenate from the reaction mixture using column chromatography or distillation.

-

2. Chemical Esterification (Fischer Esterification)

-

Catalyst: A strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

Substrates: Gamma-linolenic acid, excess ethanol.

-

Procedure:

-

Dissolve GLA in a large excess of ethanol.

-

Add a catalytic amount of a strong acid.

-

Reflux the mixture for several hours.

-

After the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the ethyl ester into an organic solvent (e.g., diethyl ether or hexane).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

-

Biosynthesis of Gamma-Linolenic Acid

The biosynthesis of gamma-linolenic acid from linoleic acid is a critical step in the omega-6 fatty acid pathway. This conversion is catalyzed by the enzyme delta-6-desaturase.

Caption: Biosynthetic pathway of Gamma-Linolenic Acid from Linoleic Acid.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction of GLA from a natural source, its quantification, and subsequent conversion to this compound.

An In-depth Technical Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

This technical guide provides a comprehensive overview of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ester. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, natural occurrence, experimental protocols for isolation and synthesis, and its biological significance with a focus on relevant signaling pathways.

Introduction

This compound is the ethyl ester of 8(Z),11(Z),14(Z)-octadecatrienoic acid, a C18:3 omega-6 fatty acid. The parent fatty acid is also known by the common name dihomo-γ-linolenic acid (DGLA). As a fatty acid ester, this compound is of interest for its potential biological activities, which are largely inferred from the known roles of DGLA in cellular signaling. This guide will delve into the technical aspects of this compound, providing a foundational resource for further research and development.

Chemical and Physical Properties

This compound is a polyunsaturated fatty ester. Its fundamental properties are summarized in the table below, based on data from various chemical databases.

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.5 g/mol |

| CAS Number | 2347415-30-7 |

| IUPAC Name | ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate |

| Synonyms | SFE 20:3 |

| Appearance | Solution in ethanol (B145695) |

| Purity | ≥98% |

| Storage | -20°C |

| Solubility | Soluble in ethanol |

Discovery and Natural Occurrence

While a singular "discovery" event for this compound is not prominently documented in scientific literature, its identification as a naturally occurring compound is a key aspect of its scientific relevance. This ester has been identified as a constituent in the methanol (B129727) extract of the African walnut, Tetracarpidium conophorum. This discovery positions it as a naturally derived bioactive compound with potential for further investigation.

The identification was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the methanol extract of the raw nuts. This analytical approach allowed for the separation and identification of various bioactive components, including this compound.

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural source and a general protocol for its enzymatic synthesis.

Isolation from Tetracarpidium conophorum

The following protocol is based on the methods used for the analysis of bioactive compounds in Tetracarpidium conophorum.

1. Sample Preparation and Extraction:

-

Obtain raw nuts of Tetracarpidium conophorum.

-

The nuts are shelled, and the kernels are air-dried.

-

The dried kernels are ground into a fine powder.

-

The powdered sample is subjected to solvent extraction with methanol. This can be performed using maceration or Soxhlet extraction to ensure efficient extraction of the lipid components.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The methanol extract is concentrated under reduced pressure.

-

The concentrated extract is then analyzed by GC-MS.

-

GC Conditions: A capillary column suitable for fatty acid methyl/ethyl ester analysis (e.g., a DB-23 or equivalent) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) to separate the various components.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 40-500).

-

Identification: The retention time and the mass spectrum of the peak corresponding to this compound are compared with those of a known standard or with spectral libraries (e.g., NIST).

Enzymatic Synthesis

This protocol describes a general method for the synthesis of fatty acid ethyl esters via lipase-catalyzed esterification of the corresponding free fatty acid.

1. Materials:

-

8(Z),11(Z),14(Z)-octadecatrienoic acid (DGLA)

-

Anhydrous ethanol

-

Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., hexane)

-

Molecular sieves

2. Reaction Setup:

-

In a sealed reaction vessel, dissolve a known quantity of 8(Z),11(Z),14(Z)-octadecatrienoic acid in the organic solvent.

-

Add a molar excess of anhydrous ethanol to the solution.

-

Add molecular sieves to the mixture to remove any water produced during the reaction, which can inhibit the enzyme and reduce the yield.

-

Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

3. Reaction Conditions:

-

The reaction is typically carried out at a controlled temperature, often between 30°C and 60°C, depending on the optimal temperature for the chosen lipase.

-

The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) to ensure proper mixing of the reactants and the enzyme.

-

The reaction progress can be monitored over time by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

4. Product Isolation and Purification:

-

Once the reaction has reached completion (or equilibrium), the immobilized lipase is removed by filtration. The enzyme can often be washed and reused.

-

The solvent and excess ethanol are removed from the filtrate by rotary evaporation.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel, using a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) to elute the desired ethyl ester.

Biological Significance and Signaling Pathways

The biological activity of this compound is primarily understood through the metabolic pathways of its parent fatty acid, dihomo-γ-linolenic acid (DGLA). DGLA is an important intermediate in the metabolism of omega-6 fatty acids.

The DGLA Cascade

DGLA is produced in the body from γ-linolenic acid (GLA) through the action of an elongase enzyme. DGLA itself can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules with significant biological effects.

-

Cyclooxygenase (COX) Pathway: DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of prostaglandins (B1171923) of the 1-series (e.g., Prostaglandin E₁ or PGE₁). PGE₁ is known to have anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.

-

Lipoxygenase (LOX) Pathway: DGLA can also be metabolized by 15-lipoxygenase to produce 15-hydroxyeicosatrienoic acid (15-HETrE). 15-HETrE has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.

Crucially, DGLA competes with arachidonic acid (AA), another omega-6 fatty acid, for the same metabolic enzymes. The metabolites of AA (prostaglandins of the 2-series and leukotrienes of the 4-series) are generally pro-inflammatory. Therefore, an increased availability of DGLA can shift the balance of eicosanoid production towards less inflammatory or anti-inflammatory mediators.

Conclusion

This compound is a naturally occurring fatty acid ester with significant potential for research in the fields of nutrition, pharmacology, and drug development. Its biological activities are closely linked to those of its parent fatty acid, DGLA, which is a precursor to anti-inflammatory signaling molecules. The protocols for its isolation from natural sources and its enzymatic synthesis provide a basis for obtaining this compound for further study. Future research should focus on the direct biological effects of the ethyl ester form and its potential therapeutic applications.

The Multifaceted Functions of Polyunsaturated Fatty Acid Ethyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyunsaturated fatty acid (PUFA) ethyl esters, particularly those of the omega-3 class, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are subjects of intense research and have been successfully translated into therapeutic agents. This technical guide provides an in-depth exploration of the core functions of PUFA ethyl esters, focusing on their molecular mechanisms of action, quantifiable effects on key biomarkers, and the experimental methodologies used to elucidate these properties. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on the scientific underpinnings of PUFA ethyl ester functionality.

Introduction

Polyunsaturated fatty acids are essential fatty acids that play crucial roles in human health. Their ethyl ester forms are widely used in both pharmaceutical preparations and dietary supplements due to their stability and concentration of the active omega-3 fatty acids, EPA and DHA.[1] Clinically, they are primarily prescribed as an adjunct to diet to reduce very high triglyceride levels in adults.[1][2] Beyond their well-established lipid-lowering effects, PUFA ethyl esters exert a range of other beneficial actions, including anti-inflammatory, cardiovascular, and potential anti-cancer effects.[3] This guide will delve into the intricate mechanisms driving these functions.

Mechanisms of Action

The biological activities of PUFA ethyl esters are multifaceted, primarily stemming from their influence on lipid metabolism and inflammatory signaling pathways.

Lipid Metabolism

PUFA ethyl esters are potent modulators of lipid metabolism, with their most prominent effect being the reduction of plasma triglycerides.[2] This is achieved through several synergistic mechanisms primarily within the liver:

-

Inhibition of Triglyceride Synthesis: EPA and DHA are poor substrates for the enzymes involved in triglyceride synthesis. They inhibit the activity of diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride synthesis.

-

Increased Fatty Acid Oxidation: PUFA ethyl esters act as ligands for the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that upregulates the expression of genes involved in fatty acid oxidation in both peroxisomes and mitochondria.[4][5]

-

Decreased Hepatic Lipogenesis: By activating PPAR-α, PUFA ethyl esters also suppress the expression of genes involved in de novo lipogenesis.

-

Enhanced Triglyceride Clearance: They can increase the activity of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the bloodstream.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. PUFA ethyl esters, particularly EPA and DHA, have well-documented anti-inflammatory properties that are mediated through several mechanisms:

-

Competitive Inhibition of Arachidonic Acid (AA) Metabolism: EPA and DHA compete with the omega-6 fatty acid arachidonic acid for the same metabolic enzymes (cyclooxygenases and lipoxygenases). The eicosanoids derived from AA (e.g., prostaglandins (B1171923) and leukotrienes of the 2- and 4-series) are highly pro-inflammatory. In contrast, the metabolites derived from EPA and DHA (e.g., prostaglandins and leukotrienes of the 3- and 5-series) are significantly less inflammatory or are even anti-inflammatory.

-

Modulation of Inflammatory Signaling Pathways: PUFA ethyl esters can suppress the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[6] NF-κB controls the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] The inhibition of NF-κB by PUFAs can occur through the activation of PPAR-α, which can physically interact with and inhibit the p65 subunit of NF-κB.[7]

-

Production of Specialized Pro-resolving Mediators (SPMs): EPA and DHA are precursors to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins, protectins, and maresins. These molecules actively orchestrate the resolution of inflammation.

Quantitative Data on Biomarker Modulation

The clinical effects of PUFA ethyl esters have been quantified in numerous studies. The following tables summarize their impact on key biomarkers.

Table 1: Effects of PUFA Ethyl Esters on Lipid Profiles

| Study/Formulation | Dosage | Patient Population | N | Baseline Triglycerides (mg/dL) | % Change in Triglycerides | % Change in LDL-C | % Change in HDL-C | Reference |

| Omega-3-Acid Ethyl Esters | 4 g/day | Severe Hypertriglyceridemia | 84 | 792 (median) | -26% to -47% | +10% to +46% | +11% to +14% | [2][8] |

| Icosapent Ethyl (EPA only) | 4 g/day | High Cardiovascular Risk with Hypertriglyceridemia | >8,000 | ~216 (average) | Significant Reduction | No significant change | - | [3] |

| Omega-3-Acid Ethyl Esters 90 | 2 g/day and 4 g/day | Severe Hypertriglyceridemia | - | ≥500 but <2000 | Dose-dependent reduction | - | - | [9] |

| Acylglycerol-PUFA vs. Ethyl Ester-PUFA | ~3 g/day | Hypertriglyceridemia | 120 | 150-500 | -28% (AG) vs. -22% (EE) | No significant change | Increased in AG group | [10] |

Table 2: Effects of PUFA Ethyl Esters on Inflammatory Markers

| Study/Formulation | Dosage | Patient Population | N | Biomarker | % Change | Reference |

| Omega-3 Ethyl Esters | 2 g/day | Mildly Overweight Hypertriglyceridemic | 25 | hs-CRP | Significant reduction | [11] |

| Omega-3 Ethyl Esters | 2 g/day | Heavy Smokers | - | CRP | Significant reduction | [12] |

| EPA and DHA (separate arms) | 3 g/day | Metabolic Syndrome | - | Pro-inflammatory proteins | DHA lowered more types than EPA | [12] |

| Omega-3 Fatty Acids | Varied | Cardiac populations | Multiple studies | hs-CRP, IL-6, TNF-α | Significant interactions found | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of PUFA ethyl esters.

Lipid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the fatty acid composition of plasma, cells, or tissues, including the incorporation of EPA and DHA.

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological sample using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (Folch method) or tert-butyl methyl ether and methanol.

-

Saponification and Transesterification: The extracted lipids are saponified to release the fatty acids from their glycerol (B35011) backbone. These free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) through transesterification using reagents like boron trifluoride in methanol or methanolic HCl.[13][14]

-

GC-MS Analysis: The FAMEs or FAEEs are separated based on their chain length and degree of unsaturation using a gas chromatograph equipped with a capillary column. The separated fatty acid esters are then detected and identified by a mass spectrometer.[14][15]

-

Quantification: The amount of each fatty acid is determined by comparing its peak area to that of an internal standard of a known concentration.[16]

Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation, a key indicator of vascular health.[17][18]

Methodology:

-

Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.[19]

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure for 5 minutes to induce ischemia.[19][20]

-

Post-Occlusion Measurement: The cuff is then deflated, causing a sudden increase in blood flow (reactive hyperemia) that stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is continuously monitored for several minutes after cuff deflation.

-

Calculation of FMD: FMD is expressed as the percentage change in the brachial artery diameter from baseline to its maximum diameter post-occlusion.[20]

Analysis of PPAR-α Activation by Western Blot

Objective: To determine the expression levels of PPAR-α and its target proteins as an indicator of its activation.

Methodology:

-

Protein Extraction: Nuclear or total protein extracts are prepared from cells or tissues treated with PUFA ethyl esters.

-

Protein Quantification: The total protein concentration of each extract is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for PPAR-α or a target protein (e.g., CPT1, ACOX1). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified using densitometry. The expression levels are typically normalized to a loading control protein (e.g., β-actin or lamin A/C).[21]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by PUFA ethyl esters.

PPAR-α Signaling Pathway

Caption: PUFA ethyl esters activate the PPAR-α signaling pathway.

NF-κB Signaling Pathway Inhibition

Caption: PUFAs inhibit the pro-inflammatory NF-κB signaling pathway.

Conclusion

Polyunsaturated fatty acid ethyl esters are pharmacologically active compounds with well-defined mechanisms of action that extend beyond their established role in triglyceride reduction. Their ability to modulate fundamental cellular processes, including lipid metabolism and inflammation, underscores their therapeutic potential in a variety of disease states. For researchers and drug development professionals, a thorough understanding of their molecular functions, quantifiable effects, and the methodologies used to study them is paramount for advancing their clinical applications and developing next-generation therapeutics. This guide provides a foundational resource to support these endeavors.

References

- 1. assets.ctfassets.net [assets.ctfassets.net]

- 2. uppitysciencechick.com [uppitysciencechick.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. dovepress.com [dovepress.com]

- 11. Lipid-lowering and anti-inflammatory effects of omega 3 ethyl esters and krill oil: a randomized, cross-over, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 13. schebb-web.de [schebb-web.de]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. lipidmaps.org [lipidmaps.org]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ethyl ester. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, biological significance, and potential experimental applications.

Chemical Identity and Properties

This compound is the ethyl ester of the n-4 polyunsaturated fatty acid, 8,11,14-octadecatrienoic acid. The IUPAC name for this compound is ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate.[1][2] It is also known by synonyms such as Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate and SFE 20:3.[1][3][4]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 2347415-30-7 | [1][3][4] |

| Molecular Formula | C20H34O2 | [3] |

| Molecular Weight | 306.48 g/mol | [3] |

| Purity | Typically >98% | [3] |

| Appearance | In solution | [3] |

| Storage | Freezer (-20°C) | [3][4] |

| Solubility | Soluble in ethanol | [1] |

Biological Significance and Metabolism

While direct studies on the biological activity of this compound are limited, the biological relevance of this compound is primarily understood through the actions of its corresponding free fatty acid, 8(Z),11(Z),14(Z)-octadecatrienoic acid. In experimental settings, ethyl esters of fatty acids are commonly used as a more stable form to deliver the fatty acid to cells, where they are then hydrolyzed by intracellular esterases to release the biologically active free fatty acid.

Formation and Role in Fatty Acid Metabolism

8(Z),11(Z),14(Z)-octadecatrienoic acid has been identified in animal cell cultures.[5] Studies have shown that it can be formed from the precursor fatty acid 9,12-hexadecadienoic acid (16:2 n-4) through a series of desaturation and elongation steps.[5] Specifically, 9,12-hexadecadienoic acid is first desaturated by Δ6 desaturase to form 6,9,12-hexadecatrienoic acid, which is then elongated to produce 8,11,14-octadecatrienoic acid.[5]

Interestingly, the precursor 9,12-hexadecadienoic acid has been shown to inhibit the synthesis of arachidonic acid from linoleic acid in rat liver cells, suggesting a potential role for 8(Z),11(Z),14(Z)-octadecatrienoic acid in modulating the balance of pro-inflammatory and anti-inflammatory eicosanoids.[5]

Metabolism to Bioactive Mediators

In human platelets, 8,11,14-eicosatrienoic acid (a 20-carbon analogue) is metabolized into a variety of bioactive lipid mediators.[6] Given the structural similarity, it is plausible that 8(Z),11(Z),14(Z)-octadecatrienoic acid could be a substrate for similar enzymatic pathways, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins, thromboxanes, and other oxylipins.[7] These mediators are key players in inflammation, immune response, and other physiological processes. The metabolism of 8,11,14-eicosatrienoic acid in human platelets has been shown to produce prostaglandin (B15479496) E1, prostaglandin D1, and thromboxane (B8750289) B1, among other hydroxylated fatty acids.[6]

The metabolic pathway of polyunsaturated fatty acids is complex and can lead to a diverse array of signaling molecules. The diagram below illustrates a generalized pathway for the conversion of an 18-carbon polyunsaturated fatty acid into various bioactive metabolites.

Caption: Generalized metabolic pathways for polyunsaturated fatty acids.

Experimental Protocols

General Cell Culture Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in sterile ethanol. Due to its lipophilic nature, it is often necessary to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) for efficient delivery to cells in culture.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Treatment: Dilute the fatty acid-BSA complex in the desired culture medium to the final treatment concentrations. Typical concentrations for fatty acid treatments range from 1 µM to 100 µM, but should be optimized for the specific cell type and experimental endpoint.

-

Incubation: Incubate the cells with the fatty acid for a predetermined period, which can range from a few hours to several days depending on the biological question.

-

Analysis: Following incubation, cells and culture supernatants can be harvested for various downstream analyses, including:

-

Lipid Profiling: Use techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to analyze changes in the cellular lipid composition.

-

Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure changes in the expression of target genes involved in inflammation, lipid metabolism, or other relevant pathways.

-

Protein Analysis: Use Western blotting or ELISA to quantify the levels of specific proteins or secreted signaling molecules (e.g., cytokines, prostaglandins).

-

Functional Assays: Perform cell-based assays to assess endpoints such as cell viability, proliferation, apoptosis, or migration.

-

The following diagram outlines a general experimental workflow for studying the effects of this compound in a cell-based model.

Caption: A typical workflow for in vitro fatty acid studies.

Potential Applications in Drug Development

Given its structure as a polyunsaturated fatty acid, this compound and its active form have potential applications in several areas of drug development. The modulation of inflammatory pathways through the production of specific eicosanoids is a particularly promising area. For instance, some fatty acid metabolites have anti-inflammatory properties and could be explored for the treatment of chronic inflammatory diseases.

Furthermore, the influence of fatty acids on cellular signaling and gene expression suggests potential roles in metabolic diseases and cancer. For example, certain octadecatrienoic acid derivatives have been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[8]

Conclusion

This compound is a valuable research tool for investigating the biological roles of n-4 polyunsaturated fatty acids. While direct biological data on the ethyl ester is sparse, its utility as a precursor to the biologically active 8(Z),11(Z),14(Z)-octadecatrienoic acid provides a strong rationale for its use in experimental studies. By understanding its metabolism and employing appropriate experimental protocols, researchers can elucidate its effects on cellular signaling, gene expression, and pathophysiology, potentially leading to new therapeutic strategies for a range of diseases.

References

- 1. 8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester | C20H34O2 | CID 154698914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octadecatrienoic acid - Wikipedia [en.wikipedia.org]

- 3. larodan.com [larodan.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 8,11,14-eicosatrienoic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, an ethyl ester of γ-linolenic acid (GLA), is a polyunsaturated fatty acid of significant interest in various fields of research and development. Its biological activities and potential therapeutic applications necessitate reliable and well-documented synthetic protocols. This document provides detailed application notes and experimental procedures for the chemical and enzymatic synthesis of this compound, catering to the needs of researchers in academia and industry.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate |

| Synonyms | Ethyl γ-linolenate, GLA ethyl ester |

| Molecular Formula | C20H34O2 |

| Molecular Weight | 306.5 g/mol [1][2] |

| CAS Number | 2347415-30-7[1][3] |

| Appearance | Oily liquid |

| Purity | ≥98% (commercially available)[1] |

Synthesis Protocols

Two primary routes for the synthesis of this compound are detailed below: direct Fischer esterification of γ-linolenic acid and a lipase-catalyzed transesterification of borage oil. A conceptual multi-step total synthesis is also outlined for advanced applications requiring de novo preparation.

Protocol 1: Fischer Esterification of γ-Linolenic Acid

This method involves the acid-catalyzed esterification of γ-linolenic acid with ethanol (B145695). It is a straightforward and widely used method for the laboratory-scale synthesis of ethyl esters.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve γ-linolenic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with a non-polar organic solvent like hexane (B92381) or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). The solvent is then removed under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 80-90% | General Fischer Esterification |

| Purity (after chromatography) | >98% | General Fischer Esterification |

Protocol 2: Lipase-Catalyzed Transesterification of Borage Oil

This protocol offers a "green" alternative to chemical synthesis, utilizing the enzymatic activity of lipases to catalyze the transesterification of triglycerides in borage oil (a rich source of γ-linolenic acid) with ethanol.

Experimental Protocol:

-

Reaction Mixture: Combine borage oil, ethanol (in a specific molar ratio to the oil, e.g., 6:1 to 24:1), and an immobilized lipase (B570770) (e.g., Novozym® 435) in a suitable solvent (or solvent-free).[4]

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for 24-48 hours.[4]

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Product Isolation: The product mixture, containing ethyl esters and glycerol (B35011), is separated. The glycerol layer is removed, and the ethyl ester layer is washed and dried.

-

Purification: The resulting ethyl esters can be further purified by silica gel chromatography or fractional distillation to isolate this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Yield (FAEE) | Up to 99.5% (with chemical catalyst) | [5] |

| Reaction Yield (FAEE) | Up to 93.4% (with immobilized lipase) | [5] |

| Purity (after chromatography) | >95% | General Enzymatic Esterification |

Visualizing the Synthesis

Overall Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Fischer Esterification Pathway

Caption: Step-by-step workflow for Fischer Esterification.

Conceptual Multi-Step Total Synthesis

For applications requiring the synthesis of this compound from simple, non-lipid precursors, a multi-step total synthesis approach can be employed. A general strategy involves the sequential construction of the carbon backbone with the stereospecific introduction of the three (Z)-double bonds. Key reactions in such a synthesis could include:

-

Alkylation reactions: To build the carbon chain.

-

Wittig reaction: A powerful tool for the stereoselective formation of (Z)-alkenes. Non-stabilized ylides generally favor the formation of the Z-isomer.

-

Grignard coupling: For the formation of carbon-carbon bonds.

-

Lindlar reduction: For the stereoselective reduction of alkynes to (Z)-alkenes.

-

Esterification: As the final step to introduce the ethyl ester group.

A detailed protocol for a multi-step synthesis is highly dependent on the chosen starting materials and specific reaction sequence. Researchers pursuing this route should consult specialized literature on the total synthesis of polyunsaturated fatty acids.

Caption: Conceptual workflow for a multi-step total synthesis.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own advantages. The choice of protocol will depend on the specific requirements of the research, including the desired scale, purity, and available resources. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for the successful synthesis and purification of this important polyunsaturated fatty acid ester.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High level accumulation of gamma linolenic acid (C18:3Δ6.9,12 cis) in transgenic safflower (Carthamus tinctorius) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. community.wvu.edu [community.wvu.edu]

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate: A Potential Bioactive Ingredient for Food and Cosmetics

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate , the ethyl ester of dihomo-γ-linolenic acid (DGLA), is a polyunsaturated fatty acid derivative with significant potential for application in the food and cosmetic industries. While direct research on this specific ethyl ester is limited, a substantial body of evidence on the biological activities of its parent compound, DGLA, provides a strong rationale for its use as a functional ingredient. This document outlines the potential applications, relevant quantitative data from related compounds, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Application Notes

Food Applications

This compound is envisioned as a novel food ingredient or supplement, primarily for its potential anti-inflammatory and immune-modulatory effects. As the ethyl ester of DGLA, it is expected to be a more stable and bioavailable source of this beneficial fatty acid.

Potential Uses:

-

Functional Foods: Incorporation into oils, dressings, and spreads to enhance their nutritional profile.

-

Dietary Supplements: Formulation into softgel capsules for daily intake to support overall wellness.

-

Medical Foods: Development of specialized nutritional products for individuals with inflammatory conditions.

The precursor to DGLA, gamma-linolenic acid (GLA), has been the subject of various studies. For instance, oral supplementation with DGLA-enriched oil has been shown to increase serum DGLA content in healthy adults, suggesting its potential for systemic effects.[1][2] A randomized, double-blind, placebo-controlled trial on DGLA supplementation demonstrated its effectiveness in reducing pollen-induced allergic symptoms in healthy subjects.[3][4]

Cosmetic Applications

In cosmetics, this compound is a promising ingredient for skincare formulations aimed at improving skin health and appearance. Its benefits are primarily linked to the anti-inflammatory properties of DGLA.

Potential Uses:

-

Anti-Inflammatory Formulations: Creams, lotions, and serums designed to soothe irritated and sensitive skin.

-

Acne Treatment: Products aimed at reducing the inflammation associated with acne.

-

Moisturizers: Enhancing the skin barrier function and providing hydration.

-

Anti-Aging Products: Mitigating inflammation-induced skin aging.

Patents have been filed for compositions containing DGLA and its derivatives for the treatment of various skin disorders.[5][6][7] These patents suggest that DGLA can be incorporated into cosmetic formulations to prevent or treat skin diseases.

Quantitative Data

Table 1: Summary of Quantitative Data from DGLA Supplementation Studies

| Study Type | Compound Administered | Dosage | Duration | Key Findings | Reference |

| Human Clinical Trial | DGLA-enriched oil | 50 or 150 mg/day (as free DGLA) | 4 weeks | Dose-dependent increase in serum DGLA content. | [2] |

| Human Clinical Trial | DGLA-enriched oil | 450 mg/day (as free DGLA) | 4 weeks | Significant increase in serum DGLA composition in phospholipids. | [1] |

| Human Clinical Trial | DGLA capsules | 314 mg/day | 15 weeks | Significant reduction in cedar pollen-associated allergic symptoms. | [3][4] |

Experimental Protocols

The following are generalized protocols for the incorporation and evaluation of this compound in food and cosmetic applications. These protocols are based on standard industry practices and should be adapted based on specific product development needs.

Protocol 1: Incorporation of this compound into a Food Emulsion (e.g., Salad Dressing)

Objective: To formulate a stable oil-in-water emulsion containing this compound.

Materials:

-

This compound

-

Vegetable oil (e.g., olive oil, sunflower oil)

-

Water (distilled or deionized)

-

Emulsifier (e.g., lecithin, Tween 80)

-

Stabilizer (e.g., xanthan gum)

-

Vinegar or lemon juice

-

Salt, sugar, and other seasonings

-

High-shear homogenizer

Procedure:

-

Oil Phase Preparation: Mix this compound with the vegetable oil at the desired concentration (e.g., 1-5% w/w). Add the oil-soluble emulsifier to this phase.

-

Aqueous Phase Preparation: Dissolve the water-soluble ingredients (salt, sugar, stabilizer) in water.

-

Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.

-

Homogenization: Continue homogenization for a specified time (e.g., 5-10 minutes) to achieve the desired droplet size.

-

Final Formulation: Add vinegar or lemon juice and other seasonings and mix thoroughly.

-

Stability Testing: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and observe for phase separation, creaming, or coalescence over a period of several weeks.

Protocol 2: Preparation and Evaluation of a Topical Cream Containing this compound

Objective: To formulate a stable and effective topical cream for anti-inflammatory benefits.

Materials:

-

This compound

-

Oil phase ingredients (e.g., cetyl alcohol, stearic acid, mineral oil)

-

Aqueous phase ingredients (e.g., glycerin, propylene (B89431) glycol, water)

-

Emulsifier (e.g., glyceryl stearate, PEG-100 stearate)

-

Preservative (e.g., phenoxyethanol)

-

pH adjuster (e.g., triethanolamine)

-

Homogenizer/mixer

Procedure:

-

Phase Preparation: Heat the oil phase and aqueous phase separately to 70-75°C.

-

Emulsification: Add the oil phase to the aqueous phase with continuous stirring.

-

Homogenization: Homogenize the mixture for 5-10 minutes to form a uniform emulsion.

-

Cooling: Cool the emulsion to 40-45°C with gentle stirring.

-

Addition of Active Ingredient: Add this compound (e.g., 0.5-2% w/w) and the preservative and mix until uniform.

-

pH Adjustment: Adjust the pH to the desired range (e.g., 5.5-6.5).

-

Final Product: Cool to room temperature.

Efficacy Evaluation (In Vitro):

-

Anti-inflammatory Assay: Use a cell-based assay (e.g., LPS-stimulated macrophages) to measure the inhibition of pro-inflammatory mediators (e.g., PGE2, TNF-α) by the formulated cream.

Signaling Pathways and Workflows

The biological effects of this compound are believed to be mediated through the metabolic pathways of DGLA.

Caption: Metabolic pathway of DGLA and its anti-inflammatory products.

Caption: General workflow for product development.

References

- 1. Oral supplementation with dihomo-γ-linolenic acid (DGLA)-enriched oil increases serum DGLA content in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral supplementation with dihomo-gamma-linolenic acid-enriched oil altered serum fatty acids in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. data.epo.org [data.epo.org]

- 7. EP0173478B1 - Treatment of skin disorders - Google Patents [patents.google.com]

Application Note: Quantification of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides detailed protocols for the quantitative analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, the ethyl ester of gamma-linolenic acid (GLA), in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It includes comprehensive experimental procedures, method validation data, and visual workflows to guide researchers in accurate quantification.

Introduction

This compound is the ethyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. GLA is a biologically significant molecule that is metabolized to Dihomo-gamma-linolenic acid (DGLA), a precursor for anti-inflammatory eicosanoids.[1] The quantification of fatty acid ethyl esters (FAEEs) like this compound is crucial in various research areas, including the study of non-oxidative ethanol (B145695) metabolism, where FAEEs serve as biomarkers of alcohol consumption, and in pharmacokinetic studies of GLA-rich supplements.[2][3]

Accurate and robust analytical methods are essential for determining the concentration of this analyte in complex biological matrices such as plasma, serum, and tissues. This application note details two powerful mass spectrometry-based techniques: GC-MS and LC-MS/MS, which offer the high sensitivity and selectivity required for this analysis.[4][5]

Biological Significance: The Gamma-Linolenic Acid (GLA) Pathway